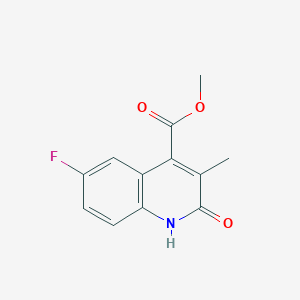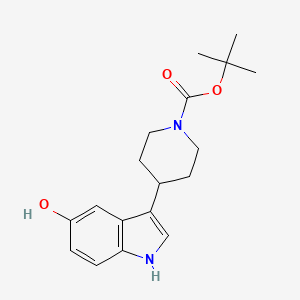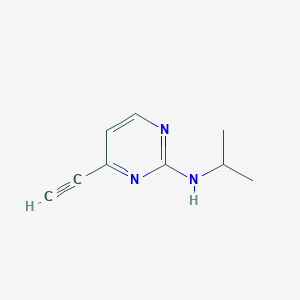
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- is a chemical compound with the molecular formula C9H11N3. It contains a pyrimidine ring substituted with an ethynyl group at the 4-position and an isopropyl group at the nitrogen atom.
准备方法
The synthesis of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Ethynylation: The introduction of the ethynyl group at the 4-position of the pyrimidine ring is achieved through a Sonogashira coupling reaction. This reaction involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
N-Alkylation: The isopropyl group is introduced at the nitrogen atom through an alkylation reaction using isopropyl halides in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these reactions to improve yield and scalability .
化学反应分析
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- can be compared with other pyrimidine derivatives such as:
2-Pyrimidinamine, 4-chloro-N-(1-methylethyl)-: This compound has a chloro group instead of an ethynyl group, leading to different reactivity and applications.
2-Pyrimidinamine, 4-ethynyl-N-(1-ethyl)-: This compound has an ethyl group instead of an isopropyl group, affecting its steric and electronic properties.
The uniqueness of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
876521-34-5 |
|---|---|
分子式 |
C9H11N3 |
分子量 |
161.20 g/mol |
IUPAC 名称 |
4-ethynyl-N-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H11N3/c1-4-8-5-6-10-9(12-8)11-7(2)3/h1,5-7H,2-3H3,(H,10,11,12) |
InChI 键 |
BIWDEWVINVTZBU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=NC=CC(=N1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


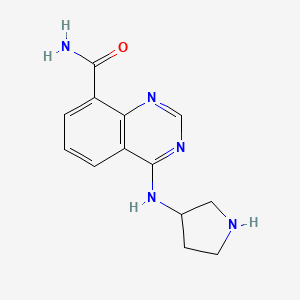
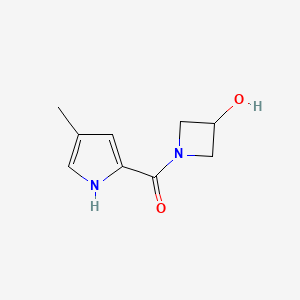

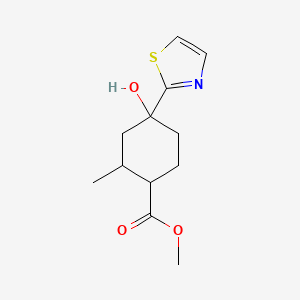
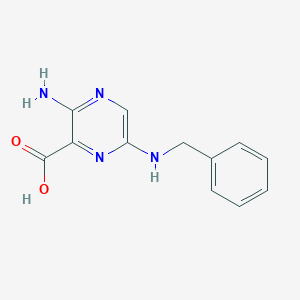
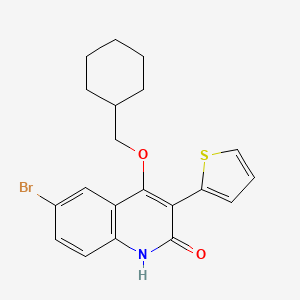
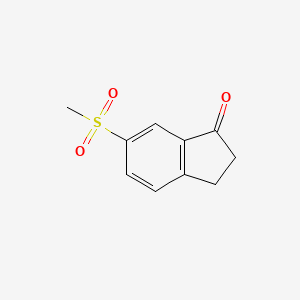
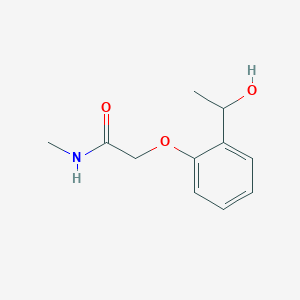
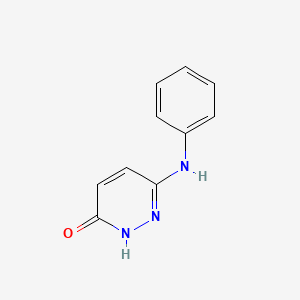
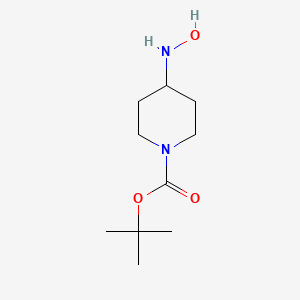
![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
